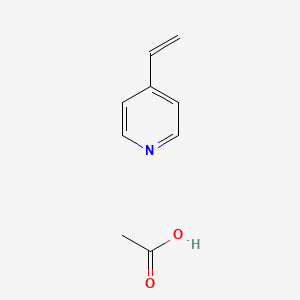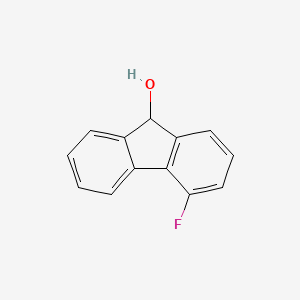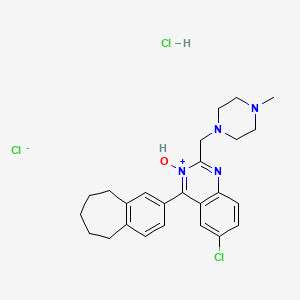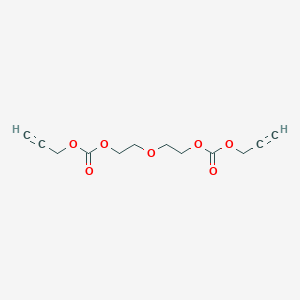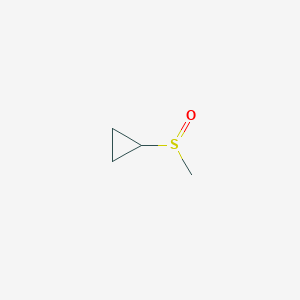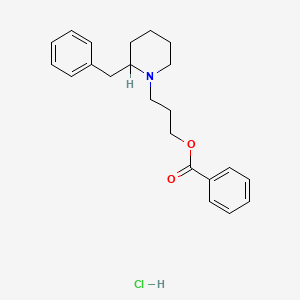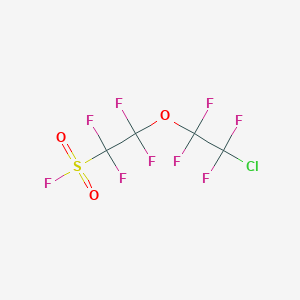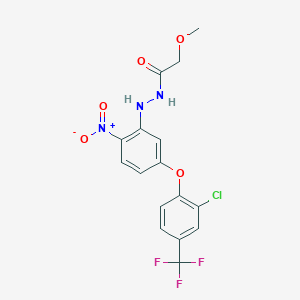
Acetic acid, methoxy-, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, methoxy-, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)hydrazide is a complex organic compound with a unique structure that includes a methoxy group, a chloro-trifluoromethyl phenoxy group, and a nitrophenyl hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, methoxy-, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)hydrazide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chloro-4-(trifluoromethyl)phenol with 2-nitrobenzoyl chloride to form an intermediate, which is then reacted with methoxyacetic acid hydrazide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, methoxy-, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Acetic acid, methoxy-, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)hydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism of action of acetic acid, methoxy-, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)hydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Acifluorfen: A herbicide with a similar phenoxy structure.
2-Methyl-4-(trifluoromethyl)phenyl compounds: These compounds share structural similarities and may have related chemical properties.
Uniqueness
What sets acetic acid, methoxy-, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)hydrazide apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
75150-61-7 |
|---|---|
Molecular Formula |
C16H13ClF3N3O5 |
Molecular Weight |
419.74 g/mol |
IUPAC Name |
N'-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyacetohydrazide |
InChI |
InChI=1S/C16H13ClF3N3O5/c1-27-8-15(24)22-21-12-7-10(3-4-13(12)23(25)26)28-14-5-2-9(6-11(14)17)16(18,19)20/h2-7,21H,8H2,1H3,(H,22,24) |
InChI Key |
VZHCKQHYXBFTPN-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NNC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


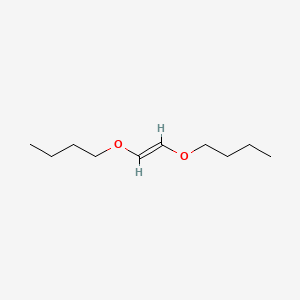
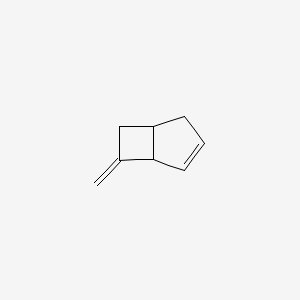
![N-[4-(Dimethylsulfamoyl)phenyl]-N-methylpropanamide](/img/structure/B14450224.png)

![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[[4-amino-6-[3-(2-hydroxyethylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14450233.png)
